Polyubiquitin - 120904-94-1

Polyubiquitin

Catalog Number: EVT-1511575
CAS Number: 120904-94-1
Molecular Formula: C8H10N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Polyubiquitin chains are classified based on the lysine residue through which the ubiquitin molecules are linked. The most common types include:

  • Lysine 48-linked polyubiquitin chains: Primarily involved in targeting proteins for degradation by the proteasome.
  • Lysine 63-linked polyubiquitin chains: Associated with signaling pathways and DNA repair.
  • Methionine 1-linked polyubiquitin chains: Involved in immune responses and cellular signaling.

These classifications highlight the diverse roles of polyubiquitin in cellular functions and its importance in maintaining cellular homeostasis.

Synthesis Analysis

Methods

The synthesis of polyubiquitin can be achieved through various methods, including enzymatic and chemical approaches. Recent advancements have focused on improving the efficiency and yield of synthetic methods.

  1. Enzymatic Synthesis: This method utilizes an enzyme library comprising E1 (activating), E2 (conjugating), and E3 (ligating) enzymes to facilitate the formation of polyubiquitin chains. For example, studies have demonstrated the successful synthesis of K63, K48, and M1 linked polyubiquitin chains using this approach, achieving high yields and purity .
  2. Chemical Synthesis: Techniques such as native chemical ligation (NCL) and microwave-assisted solid-phase peptide synthesis have been employed to create polyubiquitin chains. A notable study developed a robust microwave-assisted method for synthesizing isopeptide-linked polyubiquitin chains, which significantly reduces the time and cost associated with traditional methods .

Technical Details

The synthesis often involves assembling ubiquitin monomers into longer chains through specific linkages. For instance, the four-segment, three-ligation method has been used to produce mixed triubiquitins with K33- and K11-linkages efficiently . Additionally, advanced detection methods such as circular dichroism and crystallographic analyses are employed to verify the structural integrity of synthesized polyubiquitin .

Molecular Structure Analysis

Structure

Data

Structural studies have provided insights into the conformation of different polyubiquitin chains. For example, K48-linked tetraubiquitin has been shown to adopt a specific orientation that facilitates recognition by proteasomal receptors . The crystal structures reveal how different linkages modulate the spatial arrangement of ubiquitin moieties.

Chemical Reactions Analysis

Reactions

Polyubiquitin formation involves several key reactions:

  • Ubiquitination: The process begins with the activation of ubiquitin by E1 enzymes, followed by transfer to E2 enzymes.
  • Ligation: E3 ligases catalyze the transfer of ubiquitin from E2 to target proteins or to another ubiquitin molecule, forming polyubiquitin chains.

Technical Details

The specificity of these reactions is determined by the type of E2 and E3 enzymes involved. For instance, certain E3 ligases preferentially promote K48 or K63 linkages depending on their substrate specificity . Advanced methods like mass spectrometry are often used to analyze the composition and linkage types of synthesized polyubiquitin chains .

Mechanism of Action

Process

Polyubiquitin exerts its effects primarily through two mechanisms:

  1. Proteasomal Degradation: K48-linked polyubiquitin tags proteins for degradation via the 26S proteasome.
  2. Signal Transduction: K63-linked polyubiquitin plays a role in signaling pathways, facilitating protein interactions that lead to cellular responses.

Data

Research indicates that different linkage types can trigger distinct signaling cascades. For example, K63-linked chains are involved in activating immune responses by promoting the assembly of signaling complexes .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies based on chain length; typically ranges from several kilodaltons for short chains to hundreds for longer variants.
  • Solubility: Generally soluble in aqueous buffers due to its hydrophilic nature.

Chemical Properties

  • Stability: Polyubiquitin chains exhibit stability under physiological conditions but can be cleaved by specific deubiquitinating enzymes.
  • Reactivity: The isopeptide bonds formed between ubiquitins are stable but can be selectively cleaved under certain conditions.

Relevant data regarding these properties are critical for understanding how polyubiquitin functions within biological systems.

Applications

Scientific Uses

Polyubiquitin has numerous applications in research:

  • Protein Degradation Studies: Used extensively to study mechanisms of proteasomal degradation.
  • Signal Transduction Research: Investigated for its role in various signaling pathways related to stress responses and immune activation.
  • Therapeutic Targets: Potential targets for drug development aimed at modulating ubiquitination processes in diseases such as cancer and neurodegeneration.
Introduction to Polyubiquitin

Structural Characteristics of Ubiquitin and Polyubiquitin Chains

Ubiquitin Monomer Architecture:Ubiquitin adopts a compact β-grasp fold characterized by a five-stranded mixed β-sheet wrapped around a central α-helix. This structure is stabilized by hydrophobic interactions involving residues L8, I44, and V70, which form a conserved surface patch critical for downstream interactions [1] [3]. The C-terminal tail ends with glycine-76 (G76), which forms isopeptide bonds with substrate lysines. Seven internal lysines (K6, K11, K27, K29, K33, K48, K63) and the N-terminal methionine (M1) serve as linkage points for chain elongation.

Polyubiquitin Chain Diversity:Polyubiquitin chains exhibit remarkable structural plasticity governed by linkage topology:

  • Linkage Specificity: Chains form via isopeptide bonds between G76 of the incoming ubiquitin and a specific residue (K/M1) on the preceding ubiquitin. K48 and K63 are the most abundant linkages, while K6, K11, K27, K29, and K33 are termed "atypical" [9].
  • Chain Conformation: Linkage type dictates chain flexibility and intermolecular interfaces. K48-linked chains adopt compact closed conformations in solution, burying the hydrophobic I44 patch at inter-ubiquitin interfaces. In contrast, K63-linked chains adopt extended open conformations that expose interaction surfaces [1] [8].
  • Branched Chains: Ubiquitin molecules can be modified at multiple lysines simultaneously, forming branched (forked) chains (e.g., K11+K48, K29+K33). These architectures resist deubiquitinase activity and alter proteasomal processing kinetics [4] [9].

Table 1: Structural and Functional Features of Polyubiquitin Linkages

Linkage TypeChain ConformationKey Functional RolesThermal Stability
K48Compact, closedProteasomal degradationLow (ΔT = -15°C vs. monomer)
K63Extended, openDNA repair, NF-κB activationLow
M1 (linear)Rigid, helicalNF-κB signaling, inflammationLowest
K11CompactERAD, cell cycle regulationModerate
K6VariableDNA repair, mitophagyModerate

Physical Instability of Chains:Longer polyubiquitin chains exhibit reduced thermodynamic stability compared to monomers. Hexaubiquitin denatures at temperatures >15°C lower than monomeric ubiquitin (368 K), forming amyloid-like fibrils with β-sheet-rich structures under heat or shear stress. This instability correlates with chain length and linkage, with linear (M1) chains being most aggregation-prone [8].

Biochemical Roles of Post-Translational Ubiquitination

Proteasomal Targeting:K48-linked tetraubiquitin constitutes the minimal degradation signal recognized by the 26S proteasome. Key features include:

  • Hydrophobic patches (L8/I44/V70) on the proximal ubiquitin directly bind proteasomal ubiquitin receptors (Rpn10/S5a) [1] [2].
  • Chain length dictates efficiency: Tetramers show 100-fold higher proteasomal affinity than dimers [1] [9].
  • Branched K11/K48 chains resist deubiquitination and enhance substrate processivity [4] [9].

Non-Degradative Signaling:

  • K63-Linked Chains: Act as scaffolds in kinase activation (e.g., NF-κB via IκBα ubiquitination), endocytosis, and DNA repair. They recruit ESCRT complexes during vesicular trafficking [2] [5].
  • M1-Linear Chains: Assembled by the LUBAC complex to activate NF-κB and inflammatory responses. Recognized by NZF domains in regulatory proteins [9].
  • Monoubiquitination: Regulates histone function, endocytosis, and epigenetic signaling without degradation [2] [9].

Chain-Length-Dependent Effects:

  • Autophagy receptors (e.g., p62) selectively bind longer K63 chains (>4 ubiquitins) to target aggregates for autophagic clearance [8].
  • In yeast, ubiquitin chain length controls proteasomal engagement kinetics, with hexamers showing optimal processing [4].

Evolutionary Conservation and Functional Diversity

Ubiquitin Gene Evolution:Ubiquitin is encoded by three gene types:

  • Polyubiquitin genes (head-to-tail tandem repeats of 4–15 ubiquitins)
  • Ubiquitin-ribosomal fusion genes (UBA52, UBB, UBC) [3] [7]Despite gene redundancy, sequence identity is maintained at >96% across eukaryotes due to concerted evolution—a process of homologous recombination that prevents divergence between paralogs [3] [7].

Prokaryotic Precursors:

  • Archaea like Haloferax volcanii express ubiquitin-like SAMPs (Small Archaeal Modifier Proteins) conjugated via E1-like enzymes. SAMPylation shares mechanistic parallels with ubiquitination but requires no E2/E3 enzymes [3].
  • Caldiarchaeum subterraneum encodes a minimal ubiquitin system in an operon: Ubiquitin, E1, E2, RING-type E3, and Rpn11-like deubiquitinase. This represents the simplest known functional ubiquitin signaling module [3] [7].

Table 2: Evolutionary Milestones in Ubiquitin System Development

Evolutionary StageKey FeaturesExample Organisms
Prokaryotic AncestorsSAMPs, sulphur-transfer functionsHaloferax volcanii
Pre-EukaryoticOperon-organized E1-E2-E3-DUB clustersCaldiarchaeum subterraneum
Early EukaryotesExpansion to 100+ ubiquitin-system genesNaegleria gruberi
Crown EukaryotesHundreds of E2/E3 enzymes, chain diversityMammals, plants, fungi

Functional Diversification:While ubiquitin’s sequence and structure remained conserved, eukaryotes expanded its functional repertoire through:

  • Enzyme Multiplicity: Humans encode >40 E2s, >600 E3s, and ~100 deubiquitinases versus single enzymes in archaeal operons [5] [9].
  • Linkage Specialization: K48/K63 chains dominate degradative/non-degradative roles, while atypical chains (K6, K27) evolved for pathogen response and immune regulation [9].
  • Post-Translational Modifiers: Ubiquitin itself is modified by phosphorylation (Ser65, Tyr59) and acetylation, creating "modified ubiquitin codes" that regulate mitophagy and kinase signaling [5] [9].

Properties

CAS Number

120904-94-1

Product Name

Polyubiquitin

Molecular Formula

C8H10N2O

Synonyms

Polyubiquitin

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